7-(2-chlorobenzyl)-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(2-chlorobenzyl)-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. This compound is characterized by its complex structure, which includes a chlorobenzyl group, a methoxyethylthio group, and a methyl group attached to a purine core. Purines are heterocyclic aromatic organic compounds, which are significant in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorobenzyl)-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Chlorobenzylation: The purine core is first subjected to chlorobenzylation using 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Thioether Formation: The intermediate product is then reacted with 2-methoxyethylthiol in the presence of a base such as sodium hydride to form the thioether linkage.
Methylation: Finally, the compound is methylated using methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorobenzyl group, potentially converting it to a benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, purine derivatives are often studied for their roles in cellular processes. This compound could be investigated for its potential effects on enzyme activity or as a ligand in receptor studies.
Medicine
Purine derivatives have significant medicinal applications, particularly in the development of antiviral and anticancer drugs. This compound could be explored for its potential therapeutic effects, given its structural similarity to other biologically active purines.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(2-chlorobenzyl)-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione would depend on its specific application. Generally, purine derivatives can interact with various molecular targets, including enzymes and receptors. The chlorobenzyl and methoxyethylthio groups may enhance binding affinity or specificity to these targets, influencing biological pathways such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer.
Uniqueness
7-(2-chlorobenzyl)-8-((2-methoxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitutions, which may confer distinct chemical and biological properties compared to other purine derivatives. Its combination of a chlorobenzyl group and a methoxyethylthio group is not commonly found in other purines, potentially leading to unique interactions with biological targets and novel applications in research and industry.
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-(2-methoxyethylsulfanyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3S/c1-20-13-12(14(22)19-15(20)23)21(16(18-13)25-8-7-24-2)9-10-5-3-4-6-11(10)17/h3-6H,7-9H2,1-2H3,(H,19,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGPVZHFYHXGHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCOC)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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